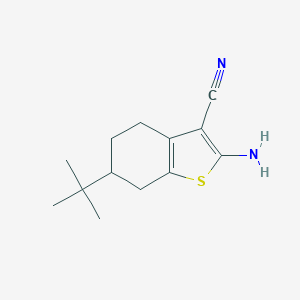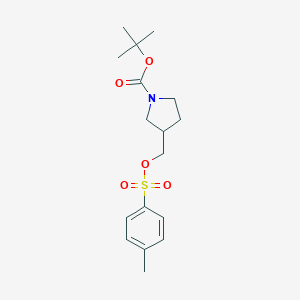
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is a heterocyclic compound with a molecular formula of C8H9NO2S. It is also known as Methoxypyridine and is widely used in scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is not well understood. However, it is believed that it acts as a nucleophile and reacts with electrophiles to form stable adducts. It is also believed to form coordination complexes with metal ions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- are not well understood. However, it is believed to have antioxidant properties. Antioxidants are compounds that protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage cells and contribute to the development of diseases such as cancer and heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- in lab experiments is its unique properties. It is a heterocyclic compound that can be used as a building block in the synthesis of various heterocyclic compounds. It is also a ligand in coordination chemistry and can form coordination complexes with metal ions. One of the limitations of using this compound is that its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for the research on 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-. One possible direction is to study its mechanism of action in more detail. Another possible direction is to investigate its potential as an antioxidant. Additionally, it can be used as a starting material in the synthesis of new drugs. Further research can also be done to explore its potential as a ligand in coordination chemistry.
Conclusion:
In conclusion, 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is a heterocyclic compound that is widely used in scientific research applications. Its unique properties make it a valuable building block in the synthesis of various heterocyclic compounds and a ligand in coordination chemistry. Its mechanism of action and biochemical and physiological effects are still not well understood. However, further research can be done to explore its potential as an antioxidant and as a starting material in the synthesis of new drugs.
Métodos De Síntesis
The synthesis of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- can be achieved by the reaction of 3-Pyridinecarboxylic acid with Lawesson's reagent. Lawesson's reagent is a sulfur-containing compound that is widely used in organic synthesis. The reaction of 3-Pyridinecarboxylic acid with Lawesson's reagent leads to the formation of 3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo-.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- is widely used in scientific research applications. It is used as a building block in the synthesis of various heterocyclic compounds. It is also used as a ligand in coordination chemistry. Coordination chemistry is a branch of chemistry that deals with the study of metal complexes.
Propiedades
Número CAS |
74450-98-9 |
|---|---|
Nombre del producto |
3-Pyridinecarboxylic acid, 1,2-dihydro-1-methyl-2-thioxo- |
Fórmula molecular |
C7H7NO2S |
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
1-methyl-2-sulfanylidenepyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO2S/c1-8-4-2-3-5(6(8)11)7(9)10/h2-4H,1H3,(H,9,10) |
Clave InChI |
MMZRSAPLZXXNLI-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C(C1=S)C(=O)O |
SMILES canónico |
CN1C=CC=C(C1=S)C(=O)O |
Otros números CAS |
74450-98-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)

![2-Amino-7-methyl-5-oxo-4-phenyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186285.png)

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186288.png)
![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)
![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)
